Recombinant Human MPO Inhibition Potency: CAS 890609-32-2 vs. a Structurally Proximal Furan-2-carboxamide
In recombinant human MPO inhibition assays using an aminophenyl fluorescein-based readout, 5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide (target compound) demonstrated an IC50 value of 1.40 nM, whereas a closely related furan-2-carboxamide analog (BindingDB monomer ID 50554046, ChEMBL ID CHEMBL4783713) yielded an IC50 of 1,500 nM under comparable assay conditions [1][2]. This represents an approximately 1,000-fold difference in potency. The assay context includes incubation with 120 mM NaCl for 10 minutes [1].
| Evidence Dimension | Myeloperoxidase (MPO) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1.40 nM (recombinant human MPO, 120 mM NaCl, 10 min incubation, aminophenyl fluorescein assay) |
| Comparator Or Baseline | Related furan-2-carboxamide analog (BDBM50554046/CHEMBL4783713): IC50 = 1,500 nM |
| Quantified Difference | ~1,070-fold more potent |
| Conditions | Recombinant human MPO; 120 mM NaCl; 10 min incubation; aminophenyl fluorescein-based endpoint detection. |
Why This Matters
A 1,000-fold potency differential strongly indicates that the specific substitution pattern of the target compound is critical for MPO active-site engagement, directly impacting assay sensitivity and SAR reproducibility.
- [1] BindingDB Entry BDBM50554035 (CHEMBL4790231): IC50 = 1.40 nM for recombinant human MPO. BindingDB (2025). View Source
- [2] BindingDB Entry BDBM50554046 (CHEMBL4783713): IC50 = 1.50E+3 nM for recombinant human MPO. BindingDB (2022). View Source
